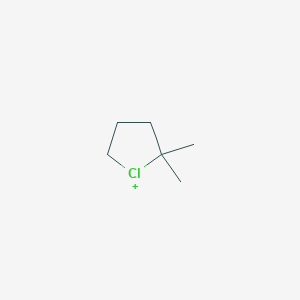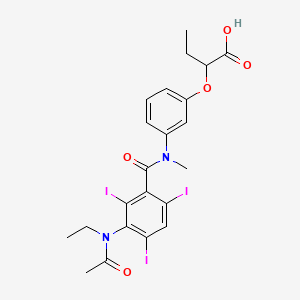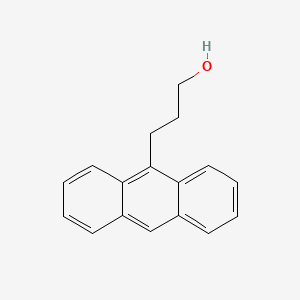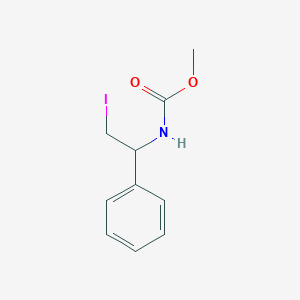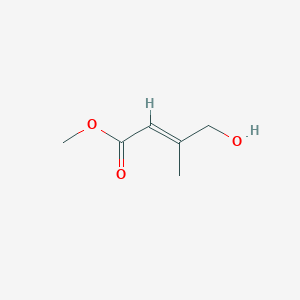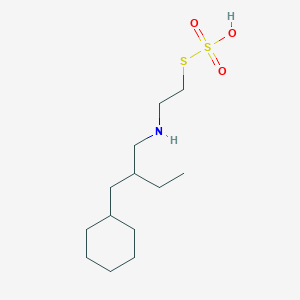
S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate is an organic compound that features a thiosulfate group attached to an aminoethyl chain, which is further connected to a cyclohexyl-ethyl-propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the aminoethyl precursor, which is then reacted with a thiosulfate source under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of substituted aminoethyl thiosulfates.
Scientific Research Applications
S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound may also modulate signaling pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
S-2-(2-Aminoethylamino)ethyl phenyl sulfide: Similar in structure but with a phenyl group instead of a cyclohexyl-ethyl-propyl moiety.
S-2-(2-Aminoethylamino)ethyl butyl sulfide: Contains a butyl group instead of the cyclohexyl-ethyl-propyl moiety.
S-2-(2-Aminoethylamino)ethyl methyl sulfide: Features a methyl group instead of the cyclohexyl-ethyl-propyl moiety.
Uniqueness
S-2-(((3-Cyclohexyl-2-ethyl)propyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the cyclohexyl-ethyl-propyl moiety may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
21226-93-7 |
|---|---|
Molecular Formula |
C13H27NO3S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-[(2-sulfosulfanylethylamino)methyl]butylcyclohexane |
InChI |
InChI=1S/C13H27NO3S2/c1-2-12(10-13-6-4-3-5-7-13)11-14-8-9-18-19(15,16)17/h12-14H,2-11H2,1H3,(H,15,16,17) |
InChI Key |
KBTVMPWXJKHHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCCCC1)CNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

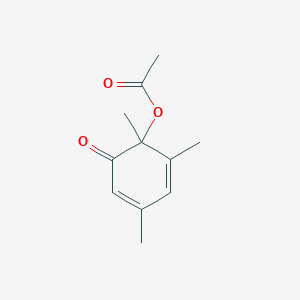
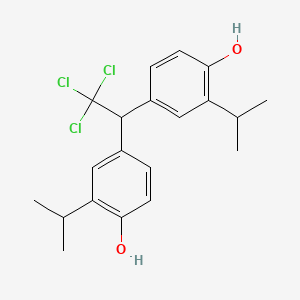
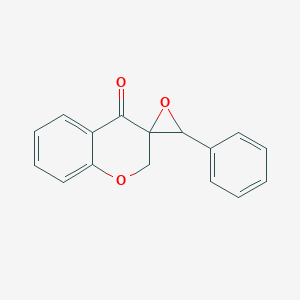
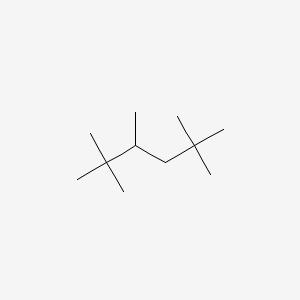
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
